molecular formula C13H12ClNOS B11856446 4-Chloro-2-((4-methoxybenzyl)thio)pyridine CAS No. 1346707-48-9

4-Chloro-2-((4-methoxybenzyl)thio)pyridine

Cat. No.: B11856446
CAS No.: 1346707-48-9
M. Wt: 265.76 g/mol
InChI Key: ZBEQFGKOORXQTA-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-methoxybenzyl)thio)pyridine is a heterocyclic compound featuring a pyridine core substituted at position 4 with a chlorine atom and at position 2 with a (4-methoxybenzyl)thio group. This structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity.

Properties

CAS No.

1346707-48-9

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

4-chloro-2-[(4-methoxyphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H12ClNOS/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3

InChI Key

ZBEQFGKOORXQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 4-methoxybenzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the 4-methoxybenzylthio group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-Chloro-2-((4-methoxybenzyl)thio)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.

    Oxidation: The 4-methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the 4-methoxybenzylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the 4-methoxybenzylthio group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with different functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated pyridines or modified 4-methoxybenzylthio groups.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead candidate in drug development due to its diverse biological activities. Research indicates that derivatives of this compound can act on various biological targets, including:

  • Antimicrobial Activity : Compounds with similar structures have been tested for their ability to inhibit bacterial growth. For instance, derivatives were evaluated against multiple strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing significant antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .
  • Anti-inflammatory Properties : Studies have indicated that certain derivatives exhibit inhibition of lipoxygenases (LOX), enzymes involved in inflammatory processes. For example, compounds derived from similar scaffolds demonstrated selective inhibition against 12-LOX, which is implicated in skin diseases and cancer .
  • Cytotoxicity Against Cancer Cells : Some derivatives have been tested for their cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly affect potency against cancer cells .

Agrochemical Applications

The compound's potential extends to agrochemicals, where it can be utilized in the development of herbicides and pesticides. Its thioether moiety may enhance its effectiveness as a bioactive agent against pests and pathogens affecting crops.

Material Science

In material science, 4-Chloro-2-((4-methoxybenzyl)thio)pyridine can serve as a building block for synthesizing advanced materials. Its unique chemical properties make it suitable for applications in:

  • Polymer Chemistry : It can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.
  • Fluorescent Probes : The compound can be modified to create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high specificity .
Activity TypeTest Organisms/TargetsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 125 µg/mL
Pseudomonas aeruginosaMIC = 250 µg/mL
Anti-inflammatory12-LipoxygenaseInhibition observed
CytotoxicityVarious cancer cell linesSignificant cytotoxic effects

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine against common bacterial strains. The results indicated that specific modifications to the benzyl group significantly enhanced antibacterial activity, particularly against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of this compound revealed that it acts as an antagonist to key inflammatory pathways mediated by lipoxygenases. This finding suggests potential therapeutic applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The 4-methoxybenzylthio group can interact with the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids in the binding site.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The nature of the substituent on the benzyl thioether significantly impacts physicochemical and biological properties:

Compound Name Substituent on Benzyl Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-Chloro-2-((4-methoxybenzyl)thio)pyridine 4-OCH₃ 295.80 Not reported Potential kinase inhibition
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine 3-CF₃ 303.73 Not reported Enhanced lipophilicity due to CF₃ group
5-[(4-Methoxybenzyl)thio]-2-methylpyridine (12c) 4-OCH₃ 277.37 Not reported High synthetic yield (92%)

Key Findings :

  • Electron-withdrawing groups (e.g., CF₃) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Thioether Linker vs. Oxygen-Based Linkers

Replacing the thioether (-S-) with an oxygen ether (-O-) alters solubility and stability:

Compound Name Linker Type Molecular Weight (g/mol) Key Differences
4-Chloro-2-((4-methoxybenzyl)thio)pyridine Thioether 295.80 Higher lipophilicity; prone to oxidation
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine Oxygen ether 376.63 Lower lipophilicity; increased metabolic stability

Key Findings :

  • Thioethers are more lipophilic but susceptible to oxidation, whereas oxygen ethers offer greater stability in oxidative environments .

Positional Isomerism on the Pyridine Ring

The position of substituents affects steric and electronic interactions:

Compound Name Substituent Positions Yield (%) Notes
3-((4-Methoxybenzyl)thio)-2-(4H-1,2,4-triazol-4-yl)pyridine (3i) 2-triazole, 3-thio 10 Low yield due to steric hindrance
4-Chloro-2-((4-methoxybenzyl)thio)pyridine 2-thio, 4-Cl Not reported Optimized for electronic balance

Key Findings :

  • Position 2 substitution (as in the target compound) avoids steric clashes observed in position 3 derivatives .

Impact of Aliphatic vs. Aromatic Thio Groups

Replacing the aromatic (4-methoxybenzyl)thio group with aliphatic chains modifies solubility and reactivity:

Compound Name Thio Group Type Molecular Weight (g/mol) Yield (%)
4-Chloro-2-(neopentylthio)pyridine Neopentyl 257.78 Discontinued
4-Chloro-2-((2-methylbutyl)thio)pyridine Branched alkyl 257.78 Discontinued

Key Findings :

    Biological Activity

    4-Chloro-2-((4-methoxybenzyl)thio)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula : C12H12ClN1OS
    • Molecular Weight : 253.75 g/mol
    • CAS Number : 1346707-48-9

    Synthesis Methods

    The synthesis of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine typically involves nucleophilic substitution reactions where the thioether is formed by reacting a suitable pyridine derivative with 4-methoxybenzyl chloride in the presence of a base. The general reaction pathway is as follows:

    • Starting Materials : 4-Chloro-2-pyridine and 4-Methoxybenzyl chloride.
    • Reagents : Base (e.g., NaOH) and solvent (e.g., DMF).
    • Reaction Conditions : Typically performed at room temperature for several hours to ensure complete reaction.

    Antimicrobial Activity

    Studies have demonstrated that compounds containing thioether moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-Chloro-2-((4-methoxybenzyl)thio)pyridine have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for related compounds, suggesting a promising antimicrobial profile .

    Anticancer Activity

    Research has indicated that pyridine derivatives can exhibit anticancer properties. For example, compounds with similar structural features have been tested against various cancer cell lines, showing growth inhibition percentages ranging from 43% to 49% in NCI assays . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

    The biological activity of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine is hypothesized to involve several mechanisms:

    • Inhibition of Enzymatic Activity : Compounds with thioether groups can interact with enzymes through nucleophilic attack, potentially inhibiting their function.
    • Interference with Cell Signaling Pathways : The compound may disrupt pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

    Study on Antimycobacterial Activity

    A study investigated the antitubercular activity of pyridine derivatives, including those structurally related to 4-Chloro-2-((4-methoxybenzyl)thio)pyridine. The lead compound exhibited an IC50 value of 5.3 µM against Mycobacterium tuberculosis . This highlights the potential for further optimization and development as an anti-tuberculosis agent.

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications on the benzyl moiety significantly affect biological activity. For instance, increasing lipophilicity by adding longer aliphatic chains improved the anti-Mtb activity . This suggests that further structural modifications could enhance efficacy.

    Comparative Analysis

    To better understand the biological efficacy of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine compared to related compounds, the following table summarizes key findings:

    Compound NameMIC (µg/mL)IC50 (µM)Activity Type
    4-Chloro-2-((4-methoxybenzyl)thio)pyridine8 - 325.3Antimicrobial/Anticancer
    Compound A1610Antimicrobial
    Compound B32>20Anticancer

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